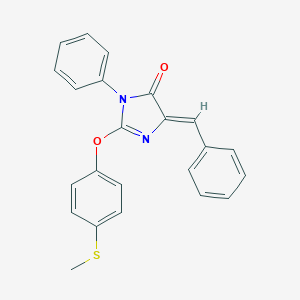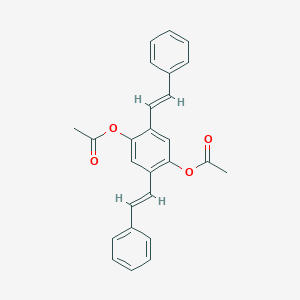
4-(Acetyloxy)-2,5-bis(2-phenylvinyl)phenyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Acetyloxy)-2,5-bis(2-phenylvinyl)phenyl acetate, commonly known as APV, is a synthetic compound that belongs to the class of stilbene derivatives. APV has been extensively studied for its potential applications in scientific research.
Mechanism of Action
APV exerts its effects by inhibiting the activity of enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). By inhibiting these enzymes, APV can reduce inflammation and oxidative stress, which are implicated in various diseases such as cancer, Alzheimer's disease, and cardiovascular disease.
Biochemical and Physiological Effects:
APV has been shown to have various biochemical and physiological effects, including anti-inflammatory, antioxidant, and neuroprotective effects. APV can reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). APV can also scavenge free radicals and protect against oxidative stress. In addition, APV can protect against neuronal damage and improve cognitive function.
Advantages and Limitations for Lab Experiments
APV has several advantages for lab experiments, including its stability, solubility, and availability. APV is stable under normal laboratory conditions and can be easily dissolved in organic solvents such as dimethyl sulfoxide (DMSO). APV is also commercially available from various chemical suppliers. However, one limitation of APV is its relatively high cost compared to other compounds.
Future Directions
There are several future directions for the research on APV. One direction is to explore the potential applications of APV in the treatment of various diseases such as cancer, Alzheimer's disease, and cardiovascular disease. Another direction is to investigate the mechanisms of action of APV in more detail, including its effects on signal transduction pathways and gene expression. Finally, the development of novel APV derivatives with improved pharmacological properties is another area of future research.
Conclusion:
In conclusion, APV is a synthetic compound with potential applications in scientific research. APV has been extensively studied for its anti-cancer, neuroprotective, and anti-inflammatory properties. APV exerts its effects by inhibiting enzymes such as COX-2 and LOX. APV has several advantages for lab experiments, including its stability, solubility, and availability. There are several future directions for the research on APV, including exploring its potential applications in disease treatment, investigating its mechanisms of action, and developing novel derivatives.
Synthesis Methods
APV can be synthesized by the reaction of 4-hydroxy-2,5-bis(2-phenylvinyl)phenol with acetic anhydride in the presence of a catalyst such as pyridine. The reaction yields APV as a white crystalline solid with a melting point of 190-192°C.
Scientific Research Applications
APV has been used in various scientific research studies, including cancer research, neuroscience, and pharmacology. APV has been shown to have anti-cancer properties by inhibiting the growth of cancer cells. In neuroscience, APV has been used to study the mechanisms of synaptic plasticity and memory formation. In pharmacology, APV has been used as a reference compound for the development of novel drugs.
Properties
Molecular Formula |
C26H22O4 |
|---|---|
Molecular Weight |
398.4 g/mol |
IUPAC Name |
[4-acetyloxy-2,5-bis[(E)-2-phenylethenyl]phenyl] acetate |
InChI |
InChI=1S/C26H22O4/c1-19(27)29-25-17-24(16-14-22-11-7-4-8-12-22)26(30-20(2)28)18-23(25)15-13-21-9-5-3-6-10-21/h3-18H,1-2H3/b15-13+,16-14+ |
InChI Key |
AXVJOHFGZJHVOL-WXUKJITCSA-N |
Isomeric SMILES |
CC(=O)OC1=CC(=C(C=C1/C=C/C2=CC=CC=C2)OC(=O)C)/C=C/C3=CC=CC=C3 |
SMILES |
CC(=O)OC1=CC(=C(C=C1C=CC2=CC=CC=C2)OC(=O)C)C=CC3=CC=CC=C3 |
Canonical SMILES |
CC(=O)OC1=CC(=C(C=C1C=CC2=CC=CC=C2)OC(=O)C)C=CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


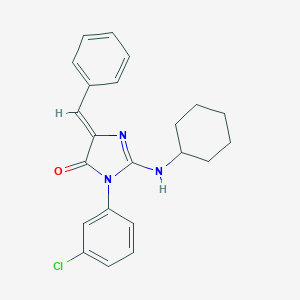




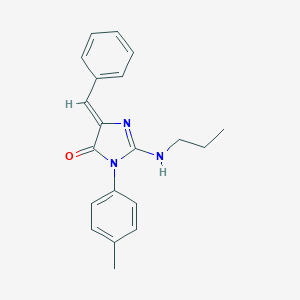

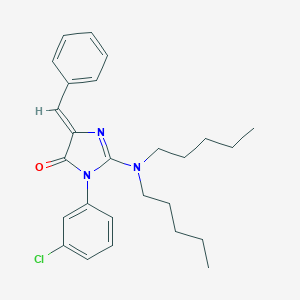



![5-benzylidene-3-(4-methylphenyl)-2-[4-(methylsulfanyl)phenoxy]-3,5-dihydro-4H-imidazol-4-one](/img/structure/B295941.png)
![5-benzylidene-3-(3-chlorophenyl)-2-[4-(methylsulfanyl)phenoxy]-3,5-dihydro-4H-imidazol-4-one](/img/structure/B295943.png)
